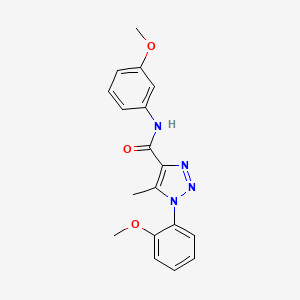

![molecular formula C17H16N2O4 B2487985 2-{[2-(4-甲氧基苯基)-1H-1,3-苯并咪唑-1-基]氧基}丙酸 CAS No. 329234-79-9](/img/structure/B2487985.png)

2-{[2-(4-甲氧基苯基)-1H-1,3-苯并咪唑-1-基]氧基}丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

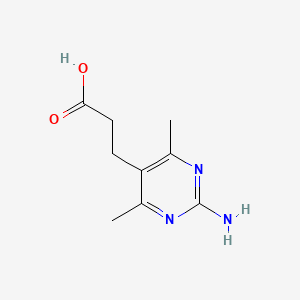

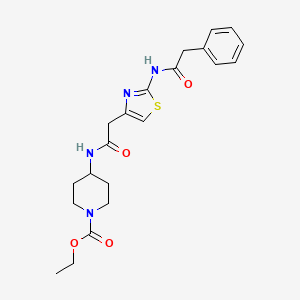

The synthesis of benzimidazole derivatives, including those similar to our compound of interest, involves regiospecific reactions, where the orientation of substituents on the final molecule is controlled. Kumarasinghe et al. (2009) described a regiospecific synthesis of a related compound, highlighting the importance of crystallography in confirming molecular structure due to the complexity of regioisomer identification via spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009). Luo Ya-nan (2011) optimized the synthesis conditions for a similar benzimidazole compound, achieving a yield of 72.8% under specific reaction conditions (Luo Ya-nan, 2011).

Molecular Structure Analysis

The determination of molecular structure, particularly for compounds with complex arrangements like benzimidazole derivatives, often requires advanced techniques such as X-ray crystallography. For example, the study of a related compound's crystal structure provided insights into the conformational differences and interactions within the molecule, showcasing the role of weak C-H...A interactions in crystal packing (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including condensation and ring closure, to form diverse derivatives with unique properties. For instance, Brown et al. (1971) discussed the acid-catalyzed ring closure of a methoxyphenyl-propionic acid derivative to form 2-phenyl-1-indanone, indicating the reactivity of the benzimidazole ring system (Brown, Denman, & O'donnell, 1971).

科学研究应用

合成和化学反应

苯并咪唑并[1,2-a][1,4]二氮杂环己酮的合成:这种化合物可用于合成新型苯并咪唑并[1,4]二氮杂环己酮,显示其在创造复杂有机分子方面的实用性 (Ghandi et al., 2011)。

三唑衍生物的形成:它与苯并咪唑-2-基腙等亲核试剂反应,形成三唑衍生物,表明其在形成不同杂环结构方面的多功能性 (Ovsyannikova et al., 2016)。

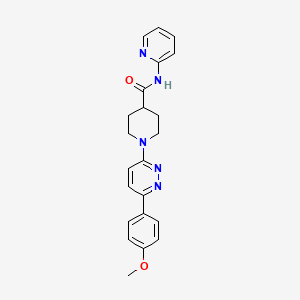

药物化学应用

抗癌潜力:在一项研究中,苯并咪唑衍生物,包括与所讨论化合物在结构上相似的化合物,在抗癌评估中表现出潜力,表明其在药物开发中的潜力 (Salahuddin et al., 2014)。

抗微生物活性:某些苯并咪唑衍生物被发现具有抗微生物活性,暗示了这种化合物在创造抗菌和抗真菌剂方面的潜力 (Vyas et al., 2008)。

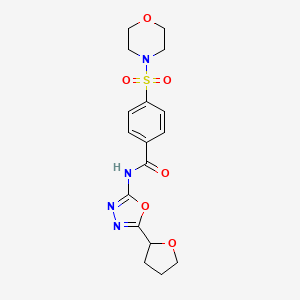

材料科学和化学

腐蚀抑制:对苯并咪唑衍生物进行的研究,包括该化合物的变体,显示出作为轻钢腐蚀抑制剂的有效性,突显了其在材料科学和工业化学中的应用 (Yadav et al., 2013)。

聚合物的功能修饰:该化合物可参与聚合物材料的修饰,正如研究中所示,类似的苯并咪唑衍生物被用于增强聚合物性能 (Aly & El-Mohdy, 2015)。

未来方向

The future directions for research on “2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in various fields such as medicine, chemistry, and materials science .

作用机制

Target of Action

It is suggested that the compound may act as a ligand to synthesize pharmacologically important dinuclear gallium (iii) and phenyltin (iv) carboxylate metal complexes .

Mode of Action

It is suggested that the compound may exert its effects through the electron-withdrawing methoxy group . This group could potentially influence the compound’s interaction with its targets, leading to significant cytotoxic effects .

Biochemical Pathways

The compound may interact with amino acids in the active pockets of certain proteins or enzymes . This interaction, which involves the formation of two or more hydrogen bonds, could potentially affect various biochemical pathways .

Result of Action

The compound has been shown to exhibit significant cytotoxic effects . Specifically, it has been found to have an IC50 value close to that of a standard drug, suggesting that it may have potent cytotoxic activity .

属性

IUPAC Name |

2-[2-(4-methoxyphenyl)benzimidazol-1-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-11(17(20)21)23-19-15-6-4-3-5-14(15)18-16(19)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNRVXAENSGBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)

![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)